4-(1-(Methylamino)ethyl)aniline
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Overview
Description
4-(1-(Methylamino)ethyl)aniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted with a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base . This method is practical and efficient, producing N-methylanilines selectively.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation processes using similar catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often involve the use of haloarenes or other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted aniline derivatives.
Scientific Research Applications
4-(1-(Methylamino)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them useful in biochemical studies.
Medicine: Potential pharmaceutical applications include the development of bioactive compounds with therapeutic properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(Methylamino)ethyl)aniline involves its interaction with various molecular targets. For example, in catalytic processes, the compound may undergo dehydrogenation and subsequent reactions to form new C–C or C–N bonds . The specific pathways and targets depend on the context of its use, such as in organic synthesis or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, aniline, lacks the methylaminoethyl substitution.
N-Methylaniline: Similar to 4-(1-(Methylamino)ethyl)aniline but with a simpler structure.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and potential pharmaceutical development.
Properties
IUPAC Name |
4-[1-(methylamino)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXFNALRAVAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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